molecular formula C10H8BrNO B8059752 8-Bromo-3-methoxyquinoline

8-Bromo-3-methoxyquinoline

Cat. No.: B8059752
M. Wt: 238.08 g/mol
InChI Key: VHEOHZOCZKVWIW-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 3rd position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methoxyquinoline typically involves the bromination of 3-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or chloroform, and the reaction is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is becoming more prevalent in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various 8-substituted-3-methoxyquinoline derivatives.

    Oxidation Reactions: Products include quinoline-3-carboxylic acids or quinoline-3-aldehydes.

    Reduction Reactions: Products include hydrogenated quinoline derivatives.

Scientific Research Applications

8-Bromo-3-methoxyquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the quinoline ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methoxyisoquinoline: Similar in structure but with a different arrangement of the nitrogen atom in the ring.

    8-Hydroxyquinoline: Lacks the methoxy group but has a hydroxyl group at the 8th position.

    8-Aminoquinoline: Contains an amino group at the 8th position instead of a bromine atom.

Uniqueness

8-Bromo-3-methoxyquinoline is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

8-bromo-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEOHZOCZKVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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